

Application Note: Synthesis of 5-Chloro-3-ethoxy-2-nitropyridine

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Compound of Interest

Compound Name: 5-chloro-3-ethoxy-2-nitropyridine

Cat. No.: B12065465

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Executive Summary

5-chloro-3-ethoxy-2-nitropyridine is a highly functionalized heterocyclic building block, valuable in the development of kinase inhibitors and agrochemicals. The presence of the nitro group at the C2 position, flanked by an ethoxy group (C3) and a chlorine atom (C5), creates a unique electronic environment that allows for orthogonal functionalization.

This protocol details a regioselective synthesis designed to avoid common pitfalls such as "denitration" (displacement of the nitro group) or incorrect halogen displacement observed in direct nucleophilic aromatic substitution (

) approaches.

Key Strategy: The synthesis utilizes a "Nitration-First, Alkylation-Second" approach starting from the commercially available 5-chloropyridin-3-ol. This route leverages the strong ortho-directing effect of the hydroxyl group to install the nitro moiety at the C2 position, followed by O-alkylation to secure the ethyl group.

Retrosynthetic Analysis & Logic

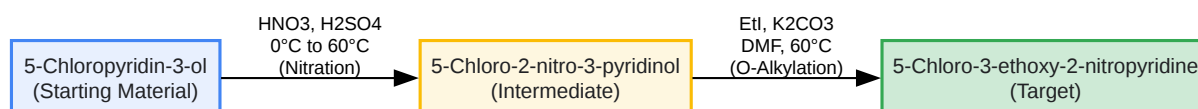
Direct

on 3,5-dichloro-2-nitropyridine with ethoxide is risky due to competing reaction pathways:

- Nitro Displacement: The nitro group at C2 is highly labile and often displaced by alkoxides to form 2-ethoxy-3,5-dichloropyridine.
- Regioselectivity Issues: Nucleophilic attack can occur at C5 (para to NO₂) or C3 (ortho to NO₂), leading to inseparable isomeric mixtures.

Selected Pathway (The Phenol Route):

- Precursor: 5-chloropyridin-3-ol (5-chloro-3-hydroxypyridine).[1]
- Step 1 (Nitration): Electrophilic aromatic substitution. The -OH group at C3 strongly activates the C2 position (ortho) and C4 (ortho). The C5-Cl group deactivates the ring but directs ortho/para relative to itself. The C2 position is electronically favored (ortho to OH, para to Cl) and sterically accessible.
- Step 2 (O-Alkylation): Williamson ether synthesis locks the ethoxy group without disturbing the nitro or chloro substituents.



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Figure 1: Synthetic pathway designed for high regiocontrol.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloro-2-nitro-3-pyridinol

Objective: Install the nitro group at the C2 position via electrophilic aromatic substitution.

- Reagents:
 - 5-Chloropyridin-3-ol (10.0 g, 77.2 mmol)

- Fuming Nitric Acid (, 15 mL)
- Concentrated Sulfuric Acid (, 40 mL)
- Ice/Water (for quenching)
- Procedure:
 - Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer. Place in an ice-salt bath ().
 - Acid Preparation: Add concentrated (40 mL) to the flask. Carefully add 5-chloropyridin-3-ol portion-wise, maintaining internal temperature . Stir until fully dissolved.
 - Nitration: Add fuming (15 mL) dropwise via the addition funnel over 30 minutes. Caution: Exothermic. Maintain temperature .
 - Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat the mixture to for 2 hours to ensure completion. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[2]
 - Quench: Cool the mixture to RT. Pour the reaction mass slowly onto 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.[3]
 - Isolation: Filter the solid. If no solid forms, neutralize carefully with solid

to pH 3-4 (isoelectric point) to precipitate the product.

- Purification: Recrystallize the crude solid from Ethanol/Water or wash with cold water and dry under vacuum.
- Expected Yield: 60-75%
- Appearance: Yellow solid.

Step 2: Synthesis of 5-Chloro-3-ethoxy-2-nitropyridine

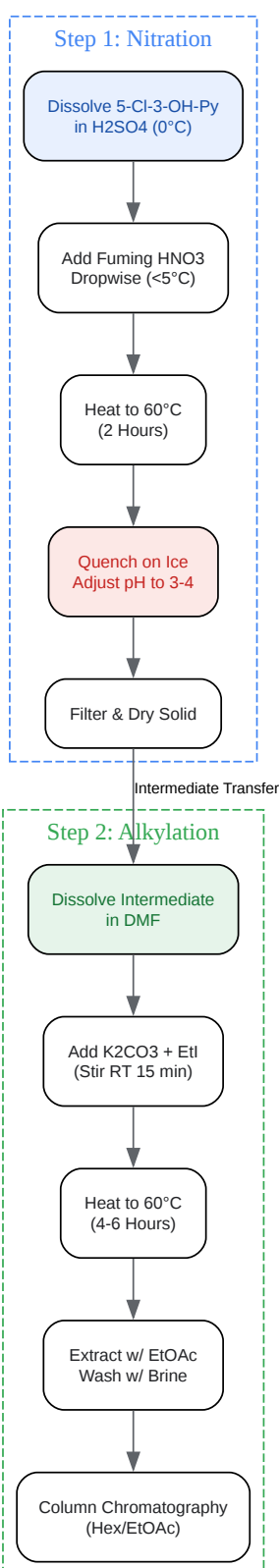
Objective: O-Alkylation of the hydroxyl group.

- Reagents:
 - 5-Chloro-2-nitro-3-pyridinol (5.0 g, 28.6 mmol)
 - Ethyl Iodide (EtI) (6.7 g, 3.5 mL, 43.0 mmol, 1.5 eq)
 - Potassium Carbonate (
) (7.9 g, 57.2 mmol, 2.0 eq)
 - DMF (Dimethylformamide, anhydrous) (50 mL)
 - Ethyl Acetate / Brine (for workup)^{[4][5]}
- Procedure:
 - Setup: Equip a 100 mL round-bottom flask with a stir bar and a reflux condenser under nitrogen atmosphere.
 - Dissolution: Dissolve the intermediate (5.0 g) in anhydrous DMF (50 mL).
 - Deprotonation: Add
(7.9 g) in one portion. The suspension may change color (formation of phenoxide). Stir at RT for 15 minutes.
 - Alkylation: Add Ethyl Iodide (3.5 mL) dropwise.

- Heating: Heat the mixture to

for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[4] The starting material spot (polar) should disappear, and a less polar product spot should appear.
- Workup: Cool to RT. Dilute with water (150 mL) and extract with Ethyl Acetate (mL).
- Washing: Wash combined organic layers with water (mL) and brine (mL) to remove DMF. Dry over .[4]
- Purification: Concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
- Expected Yield: 80-90%
- Appearance: Pale yellow/off-white solid or oil.

Process Workflow Diagram



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Figure 2: Step-by-step experimental workflow.

Analytical Data Summary

Compound	Molecular Formula	MW (g/mol)	Expected NMR Features (CDCl)
Precursor		129.54	8.2 (d), 8.1 (d), 7.3 (dd) (Pyridine protons)
Intermediate		174.54	10.5 (s, OH), 8.0 (s, H6), 7.6 (s, H4) (Shift due to NO)
Target		202.60	8.1 (d, H6), 7.5 (d, H4), 4.2 (q,), 1.5 (t,)

Safety & Handling

- Nitration Risks: The reaction of pyridine derivatives with fuming nitric acid is exothermic. Runaway exotherms can occur if temperature control is lost. Always add acid slowly at low temperatures.
- Alkyl Halides: Ethyl iodide is an alkylating agent and a potential carcinogen. Use in a fume hood.
- Nitro Compounds: Polynitrated byproducts (if temperature is too high) can be shock-sensitive. Do not overheat the nitration residue.

References

- Synthesis of 5-chloro-2,3-dihydroxyl pyridine. Google Patents, CN101830845A. (Describes nitration of 5-chloro-2-hydroxypyridine, validating the stability of the core). [Link](#)
- Nitration of 3-ethoxypyridine. Journal of the Chemical Society, Perkin Transactions.
- 5-Chloropyridin-3-ol Properties. PubChem, CID 582305. (Source for starting material data). [Link](#)
- Nucleophilic Substitution of Nitropyridines. BenchChem Application Note. (Discusses reactivity of 2,4-dichloro-5-nitropyridine and risks of denitration). [Link](#)

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